molecular formula C11H15N3O B1384774 (5S)-5-{[(pyridin-3-ylmethyl)amino]methyl}pyrrolidin-2-one CAS No. 1177324-22-9

(5S)-5-{[(pyridin-3-ylmethyl)amino]methyl}pyrrolidin-2-one

Cat. No.: B1384774
CAS No.: 1177324-22-9
M. Wt: 205.26 g/mol
InChI Key: WFHOXWXXVXPXAG-JTQLQIEISA-N
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Description

The compound (5S)-5-{[(pyridin-3-ylmethyl)amino]methyl}pyrrolidin-2-one is a heterocyclic organic compound featuring a pyrrolidinone ring substituted with a pyridin-3-ylmethylamino group

Scientific Research Applications

Chemistry

In chemistry, (5S)-5-{[(pyridin-3-ylmethyl)amino]methyl}pyrrolidin-2-one is used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

Biology

The compound is studied for its potential biological activities, including its role as a ligand in binding studies and its interactions with various biological targets.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications, including its use as a scaffold for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, the compound may be used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Future Directions

Future research on this compound could involve the synthesis and characterization of the compound, investigation of its reactivity, and evaluation of its potential biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S)-5-{[(pyridin-3-ylmethyl)amino]methyl}pyrrolidin-2-one typically involves the following steps:

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the cyclization of appropriate precursors such as γ-aminobutyric acid derivatives.

    Introduction of the Pyridin-3-ylmethylamino Group: This step involves the nucleophilic substitution reaction where the pyrrolidinone ring is reacted with pyridin-3-ylmethylamine under suitable conditions, often in the presence of a base like sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridin-3-ylmethylamino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the pyrrolidinone ring, potentially converting it to a pyrrolidine ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridin-3-ylmethylamino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: N-oxides of the pyridin-3-ylmethylamino group.

    Reduction: Pyrrolidine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of (5S)-5-{[(pyridin-3-ylmethyl)amino]methyl}pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridin-3-ylmethylamino group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target protein. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-pyrazoles: These compounds share a similar heterocyclic structure and are used in organic synthesis and medicinal chemistry.

    3(5)-Substituted Pyrazoles: Known for their versatility in organic synthesis and medicinal applications.

    Pyrido[2,3-d]pyrimidin-5-ones: These compounds have similar biological activities and are used in the development of pharmaceuticals.

Uniqueness

The uniqueness of (5S)-5-{[(pyridin-3-ylmethyl)amino]methyl}pyrrolidin-2-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with a variety of molecular targets makes it a valuable scaffold in drug discovery and development.

Properties

IUPAC Name

(5S)-5-[(pyridin-3-ylmethylamino)methyl]pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c15-11-4-3-10(14-11)8-13-7-9-2-1-5-12-6-9/h1-2,5-6,10,13H,3-4,7-8H2,(H,14,15)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFHOXWXXVXPXAG-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1CNCC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N[C@@H]1CNCC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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